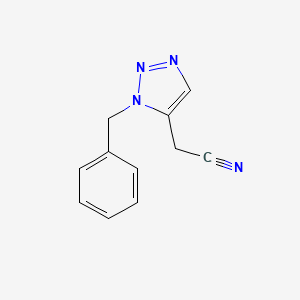

2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile

概要

説明

2-(1-Benzyl-1H-1,2,3-triazol-5-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure imparts significant stability and reactivity, making it a valuable scaffold in drug design and development.

作用機序

Target of Action

Similar compounds have been found to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell shape .

Mode of Action

It is suggested that similar compounds bind to the colchicine binding site of tubulin . This interaction can disrupt the formation of microtubules, affecting cell division and potentially leading to cell death .

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been found to induce apoptosis in cells . This is often characterized by changes such as cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

生化学分析

Biochemical Properties

2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound exhibits a relatively stable profile under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are critical for determining the therapeutic window and potential toxicity of this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general procedure includes the following steps:

Preparation of Benzyl Azide: Benzyl bromide reacts with sodium azide in an organic solvent like dimethylformamide (DMF) to form benzyl azide.

Cycloaddition Reaction: The benzyl azide is then reacted with propargyl cyanide in the presence of a copper(I) catalyst (such as copper sulfate and sodium ascorbate) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

Oxidation: The triazole ring can undergo oxidation reactions, typically forming N-oxides.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Triazole N-oxides.

Reduction: 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethylamine.

Substitution: Various benzyl-substituted triazole derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives with triazole moieties showed enhanced activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Anticancer Properties

Triazole compounds are also being investigated for anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific pathways linked to cell proliferation and survival, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Recent studies have suggested that triazole derivatives may have neuroprotective effects. The compound has been tested in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells . These findings support the exploration of this compound in treating conditions such as Alzheimer's disease.

Material Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research has indicated that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers . This property makes it a valuable additive in the production of high-performance materials.

Nanomaterials

The compound has been utilized in the synthesis of nanomaterials with specific electronic properties. For instance, triazole-functionalized nanoparticles have shown promise in applications such as drug delivery systems and sensors due to their biocompatibility and ability to interact with biological molecules .

Catalysis

Click Chemistry

One of the most significant applications of this compound is in click chemistry—a powerful tool for synthesizing complex molecules efficiently. The compound serves as a versatile building block for creating diverse chemical libraries through copper-catalyzed azide-alkyne cycloaddition reactions . This method is widely used in drug discovery and materials science.

Catalytic Applications

Studies have shown that triazole derivatives can act as ligands in catalytic processes. The compound has been tested as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity for various organic transformations . This application highlights its potential role in green chemistry initiatives aimed at reducing waste and improving efficiency.

Case Studies

類似化合物との比較

1,2,3-Triazole: The parent compound, known for its broad range of biological activities.

1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the acetonitrile group, affecting its reactivity and applications.

2-(1H-1,2,3-triazol-5-yl)acetonitrile: Lacks the benzyl group, which may influence its biological activity and solubility.

Uniqueness: 2-(1-Benzyl-1H-1,2,3-triazol-5-yl)acetonitrile stands out due to the presence of both the benzyl and acetonitrile groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

生物活性

2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a click chemistry approach, where azides and alkynes react to form triazole rings. The compound can be synthesized through the reaction of benzyl azide with 2-bromoacetonitrile under copper-catalyzed conditions. The general procedure includes:

- Reagents : Benzyl azide and 2-bromoacetonitrile.

- Catalyst : Copper(I) iodide.

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : The reaction is usually performed at elevated temperatures (60–80 °C) for several hours.

Antimicrobial Properties

Recent studies have shown that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity against various pathogens. For example, compounds featuring the triazole moiety have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli |

| Triazole Derivative A | Strong | S. aureus |

| Triazole Derivative B | Weak | P. aeruginosa |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that certain triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and ABTS. These assays demonstrate the compound's ability to scavenge free radicals effectively .

| Assay Type | Result |

|---|---|

| DPPH | IC50 = 25 µM |

| ABTS | IC50 = 20 µM |

Case Studies

Several studies have investigated the biological activities of triazole derivatives, including this compound:

-

Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of Bcl-2 family proteins.

"The presence of the triazole ring significantly enhances neuroprotective properties through anti-apoptotic mechanisms" .

-

Anticancer Potential : In vitro studies have shown that triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa through caspase activation pathways.

"Triazoles are emerging as promising candidates in cancer therapy due to their ability to induce cell cycle arrest" .

特性

IUPAC Name |

2-(3-benzyltriazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10/h1-5,8H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGFELYUBIPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222059 | |

| Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706461-14-4 | |

| Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706461-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。